molecular formula C7H5IN2O2 B11758075 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

Cat. No.: B11758075
M. Wt: 276.03 g/mol
InChI Key: BOEWNSKGNRQGOP-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione: is a heterocyclic compound that contains both iodine and nitrogen atoms within its structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

Major Products Formed:

    Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as pyrrolopyridine N-oxides.

    Reduction: Reduced derivatives such as dihydropyrrolopyridines.

Scientific Research Applications

Chemistry: 4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs targeting various biological pathways .

Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They are explored for their ability to inhibit specific enzymes or receptors involved in disease processes .

Industry: The compound is used in the development of new materials with specific properties, such as electronic or optical materials. It is also used in the production of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5IN2O2

Molecular Weight

276.03 g/mol

IUPAC Name

4-iodo-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione

InChI

InChI=1S/C7H5IN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12)

InChI Key

BOEWNSKGNRQGOP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)NC(=O)C=C2I

Origin of Product

United States

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